Methyl 3-nitro-5-(trifluoromethyl)picolinate
Description
Methyl 3-nitro-5-(trifluoromethyl)picolinate is a heterocyclic compound featuring a pyridine ring substituted with a methyl ester group at position 2, a nitro (-NO₂) group at position 3, and a trifluoromethyl (-CF₃) group at position 5. This compound is structurally classified as a picolinate ester derivative, a class of molecules widely utilized as intermediates in pharmaceutical and agrochemical synthesis due to their tunable electronic and steric properties .
Properties
Molecular Formula |
C8H5F3N2O4 |
|---|---|
Molecular Weight |
250.13 g/mol |
IUPAC Name |
methyl 3-nitro-5-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H5F3N2O4/c1-17-7(14)6-5(13(15)16)2-4(3-12-6)8(9,10)11/h2-3H,1H3 |
InChI Key |
YWGBKMLJEIHJJG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-nitro-5-(trifluoromethyl)picolinate typically involves the nitration of methyl 5-(trifluoromethyl)picolinate. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of flow chemistry allows for better control over reaction parameters, leading to safer and more efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the electron-withdrawing nature of the nitro and trifluoromethyl groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Methyl 3-amino-5-(trifluoromethyl)picolinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common.
Scientific Research Applications
Methyl 3-nitro-5-(trifluoromethyl)picolinate has several applications in scientific research:
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of methyl 3-nitro-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These properties make it a valuable scaffold for designing molecules with desired biological activities .
Comparison with Similar Compounds
Key Observations:
Molecular Weight and Substituents: The nitro-substituted derivative has the highest molecular weight (250.14 g/mol) due to the addition of NO₂, which adds 46 g/mol compared to fluorine (19 g/mol) or chlorine (35.45 g/mol). The hydroxyl analog (3-nitro-5-(trifluoromethyl)pyridin-2-ol) has a lower molecular weight (208.09 g/mol) but a higher melting point (189–190°C), likely due to hydrogen bonding .
Electronic Effects: The nitro group (-NO₂) is more electron-withdrawing than halogens (-F, -Cl), leading to greater polarization of the pyridine ring. This enhances electrophilic substitution reactivity and acidity. For example, the fluoro analog has a predicted pKa of -3.20, indicating strong acidity due to the combined effects of -F and -CF₃ .
Physical Properties :
- The methyl ester group (-COOCH₃) in the target compound reduces polarity compared to the hydroxyl group in 3-nitro-5-(trifluoromethyl)pyridin-2-ol, likely improving solubility in organic solvents.
Notes
- Synthesis Inference : Synthetic routes are extrapolated from related compounds and may require optimization for the target molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
